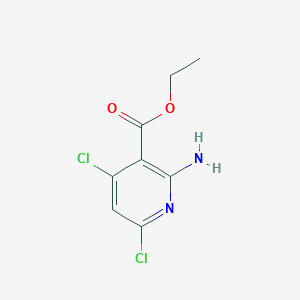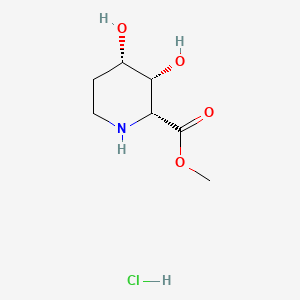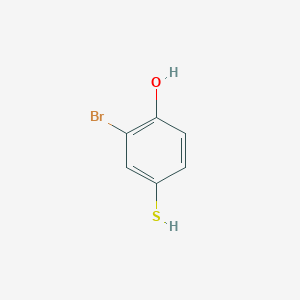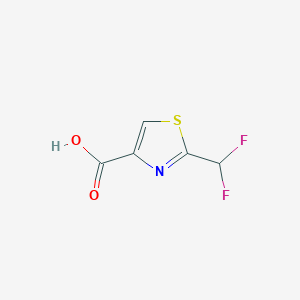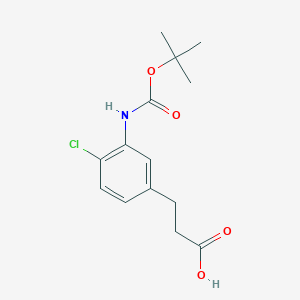
3-(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is a compound with the molecular formula C14H18ClNO4 and a molecular weight of 299.75 g/mol . It is categorized under aromatic heterocycles, aromatic cyclic structures, carboxylic acids, aliphatic carboxylic acids, amides, aryl halides, and carbamates . This compound is known for its diverse applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the Boc group into a variety of organic compounds . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of such systems allows for better control over reaction conditions and minimizes waste, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid has a wide range of applications in scientific research, including:
Biology: This compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug development research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid involves its interaction with molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions to occur. The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is unique due to its specific structural features, such as the presence of the Boc-protected amino group and the 4-chlorophenyl moiety. These features contribute to its distinct reactivity and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C14H18ClNO4 |
|---|---|
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11-8-9(4-6-10(11)15)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
DLWJUTYTWDVUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




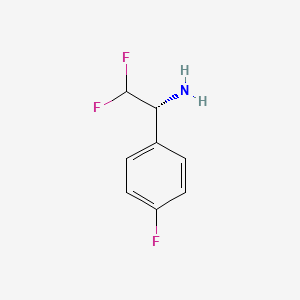
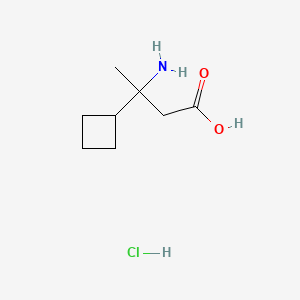
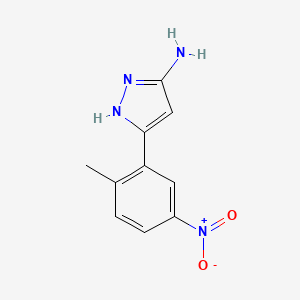
![12-Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one](/img/structure/B13577415.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)

